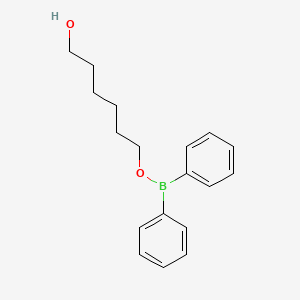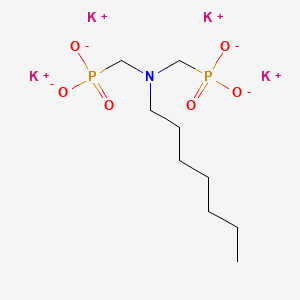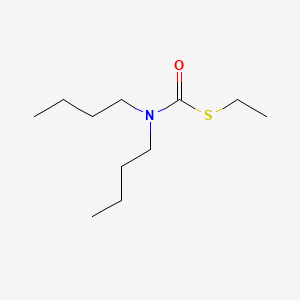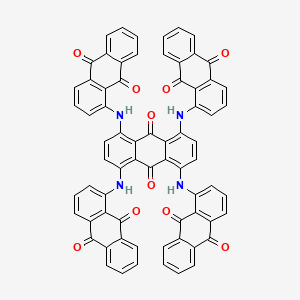
9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- typically involves the reaction of 9,10-anthracene functional compounds with an excess of 4-butylaniline under mild reaction conditions. The reaction requires a suitable solvent and an extended reaction time to ensure complete conversion . After the reaction, the product is purified through crystallization or other purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state anthraquinone derivatives, while reduction reactions may produce lower oxidation state anthracene derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its potential anticancer properties. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione: A simpler anthraquinone derivative with similar chemical properties but fewer functional groups.
1,4,5,8-Tetrakis((4-butylphenyl)amino)anthracene-9,10-dione: A related compound with different substituents on the anthracene units.
Uniqueness
9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- is unique due to its multiple anthracene and anthraquinone units, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
38412-17-8 |
|---|---|
Molecular Formula |
C70H36N4O10 |
Molecular Weight |
1093.1 g/mol |
IUPAC Name |
1,4,5,8-tetrakis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C70H36N4O10/c75-61-33-13-1-5-17-37(33)65(79)53-41(61)21-9-25-45(53)71-49-29-30-50(72-46-26-10-22-42-54(46)66(80)38-18-6-2-14-34(38)62(42)76)58-57(49)69(83)59-51(73-47-27-11-23-43-55(47)67(81)39-19-7-3-15-35(39)63(43)77)31-32-52(60(59)70(58)84)74-48-28-12-24-44-56(48)68(82)40-20-8-4-16-36(40)64(44)78/h1-32,71-74H |
InChI Key |
ACUCBKPCENSOBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=C(C=CC(=C9C5=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


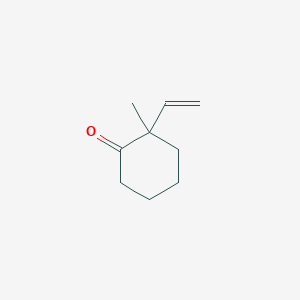
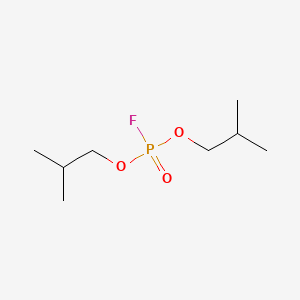
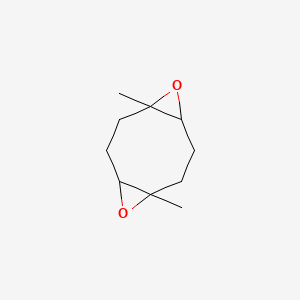
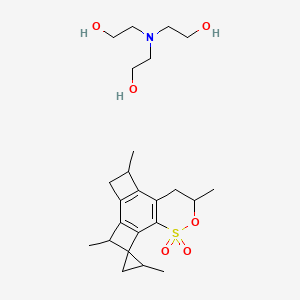
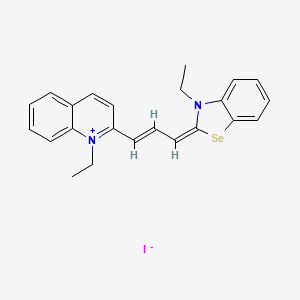
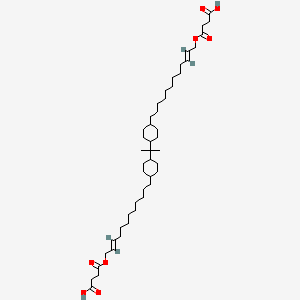
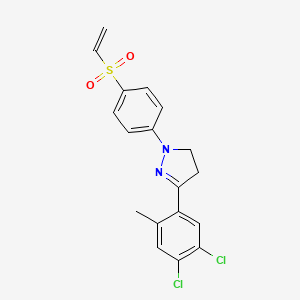
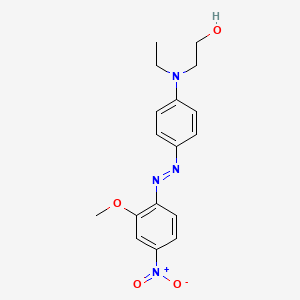

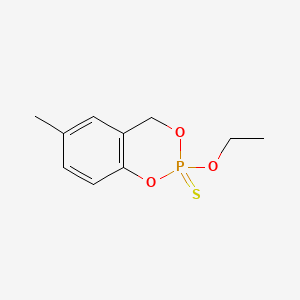
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)
